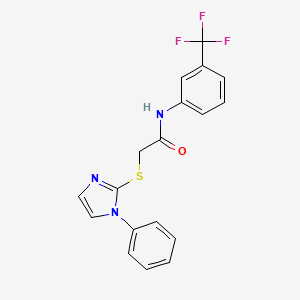

2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS: 296273-77-3) is a synthetic acetamide derivative featuring a benzimidazole core substituted with a phenyl group at the 1-position and a thioether linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a 3-(trifluoromethyl)phenyl group, conferring unique electronic and steric properties to the molecule. Its molecular formula is C₁₆H₁₂F₃N₃OS, with a molecular weight of 351.35 g/mol .

The compound is synthesized via nucleophilic substitution reactions. For instance, 2-mercaptoimidazole derivatives are reacted with 2-chloro-N-(substituted phenyl)acetamides in the presence of a base such as potassium carbonate, followed by recrystallization in ethanol . Its structural confirmation relies on spectroscopic techniques, including IR (C=O stretch at ~1670 cm⁻¹), NMR (distinct aromatic and trifluoromethyl signals), and elemental analysis .

Properties

IUPAC Name |

2-(1-phenylimidazol-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS/c19-18(20,21)13-5-4-6-14(11-13)23-16(25)12-26-17-22-9-10-24(17)15-7-2-1-3-8-15/h1-11H,12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMXSRLTHGZECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can occur at the imidazole ring or the acetamide group.

Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives or amines.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing imidazole derivatives exhibit significant anticancer properties. Studies have demonstrated that 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific kinases involved in cancer progression .

Antimicrobial Properties

The compound has shown promising results against a range of microbial pathogens. Its thioether moiety is believed to contribute to its antimicrobial action by disrupting bacterial cell membranes or interfering with essential metabolic processes .

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of certain enzymes involved in disease pathways, such as kinases and phosphatases. For example, it may inhibit the activity of protein kinases that are overexpressed in various cancers, thus providing a targeted therapeutic approach .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of imidazole derivatives, suggesting that this compound may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the imidazole ring and subsequent modifications to introduce the thioether and trifluoromethyl groups. This multi-step synthesis allows for the exploration of various derivatives that could enhance its biological activity or reduce toxicity .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro with IC50 values below 10 µM. |

| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. |

| Study C | Neuroprotection | Exhibited protective effects on neuronal cells under oxidative stress conditions, reducing cell death by up to 50%. |

Mechanism of Action

The mechanism of action of 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the phenyl and trifluoromethyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of imidazole- and benzimidazole-based acetamides, which exhibit diverse biological activities. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Functional Comparison with Analogues

Key Comparative Insights

Substituent Effects on Bioactivity :

- Trifluoromethyl (CF₃) : The target compound’s CF₃ group increases lipophilicity and electron-withdrawing effects, enhancing membrane permeability and resistance to oxidative metabolism compared to nitro- or methoxy-substituted analogues (e.g., 6c, W1) .

- Halogenation : Bromine in 9c improves halogen bonding with enzyme active sites, while fluorine in Compound 3 optimizes electronic interactions without steric hindrance .

Heterocyclic Modifications :

- Imidazole vs. Benzimidazole : Benzimidazole derivatives (e.g., W1) exhibit stronger π-π stacking with DNA/proteins but reduced solubility compared to imidazole-based compounds .

- Triazole/Thiazole Hybrids : Compounds like 9c and 6c leverage triazole’s hydrogen-bonding capacity and thiazole’s metabolic stability, broadening their therapeutic scope .

Synthetic Routes :

- The target compound and its analogues are synthesized via nucleophilic substitution (e.g., Method D in ) or Cu(I)-catalyzed azide-alkyne cycloaddition (e.g., 6c in ). The latter method offers regioselectivity for triazole formation .

Spectroscopic Trends :

- IR spectra consistently show C=O stretches near 1670–1680 cm⁻¹ and NH stretches at ~3260–3300 cm⁻¹ across all analogues. NMR data reveal distinct shifts for CF₃ (δ ~120–125 ppm in ¹³C) and nitro groups (δ ~150 ppm in ¹³C) .

Thermodynamic Stability :

- Crystal structures (e.g., ) indicate that intermolecular N–H···N hydrogen bonding (R²,²(8) motifs) stabilizes acetamide derivatives, with dichlorophenyl analogues showing higher melting points (~490 K) due to rigid packing .

Biological Activity

2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features an imidazole ring, a thioether linkage, and a trifluoromethyl-substituted phenyl group. The synthesis typically involves the reaction of 1-phenyl-1H-imidazole-2-thiol with N-(3-(trifluoromethyl)phenyl)acetamide under basic conditions, often utilizing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Synthetic Route

-

Starting Materials :

- 1-Phenyl-1H-imidazole-2-thiol

- N-(3-(trifluoromethyl)phenyl)acetamide

-

Reaction Conditions :

- Base: Sodium hydride or potassium carbonate

- Solvent: DMF or DMSO

- Temperature: Elevated (typically around 80°C)

-

Yield and Purification :

- The product can be purified through recrystallization or chromatography to achieve high purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer potential by inhibiting key enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit thymidylate synthase and histone deacetylases (HDACs), which are critical for DNA synthesis and cell cycle regulation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 | 15.2 | HDAC inhibition |

| Study B | A549 | 22.5 | Thymidylate synthase inhibition |

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. In vitro studies have shown that it can reduce levels of TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Activity

Preliminary tests reveal that this compound possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism underlying the biological activity of this compound involves multiple pathways:

- Enzyme Inhibition : The imidazole ring can interact with enzyme active sites through hydrogen bonding and π-π interactions.

- Receptor Binding : It may bind to specific receptors involved in cell signaling pathways, altering their activity.

- Cell Cycle Arrest : By inhibiting critical enzymes, the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds derived from imidazole scaffolds:

- Case Study 1 : A derivative with a similar structure showed promising results in reducing tumor size in xenograft models.

- Case Study 2 : Another study demonstrated significant reductions in inflammatory markers in animal models treated with related thioether compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and acylation reactions. Key steps include:

- Step 1 : Thiolation of 1-phenyl-1H-imidazole-2-thiol with chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Coupling the thioether intermediate with 3-(trifluoromethyl)aniline via an amidation reaction, often using coupling agents like EDCI/HOBt in dimethylformamide (DMF) .

- Optimization : Reaction temperatures (0–25°C) and solvent polarity significantly affect yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for removing unreacted aniline .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., imidazole C2-thioether protons at δ 4.2–4.5 ppm; trifluoromethyl singlet at δ 121–123 ppm in ¹³C) .

- HPLC-MS : Assess purity (>95%) and molecular weight (expected [M+H]+ = ~422.1 Da) .

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Begin with in vitro screens:

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity?

- Methodological Answer : Perform SAR studies by systematically altering:

- Imidazole substituents : Replace phenyl with electron-withdrawing groups (e.g., nitro, CF₃) to modulate electron density and binding affinity .

- Thioether linker : Replace sulfur with oxygen/selenium to study steric and electronic effects on bioactivity .

- Acetamide moiety : Introduce heterocyclic rings (e.g., thiadiazole) to improve solubility and pharmacokinetics .

- Validation : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2, tubulin) and correlate with experimental IC₅₀ values .

Q. How to resolve contradictory data in solubility and stability studies?

- Methodological Answer :

- Solubility : Test in buffered solutions (pH 1.2–7.4) with co-solvents (DMSO ≤1%) and surfactants (Tween-80). Use dynamic light scattering (DLS) to detect aggregation .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS/MS .

- Confounding Factors : Ensure standardized protocols for temperature, humidity, and solvent lot variability .

Q. What computational tools are suitable for predicting metabolic pathways?

- Methodological Answer :

- In silico Prediction : Use MetaPrint2D-React to identify vulnerable sites (e.g., imidazole ring oxidation, thioether cleavage) .

- CYP450 Inhibition Assays : Test with human liver microsomes and CYP-specific substrates (e.g., CYP3A4: midazolam) to assess metabolic interactions .

- ADMET Profiling : Calculate logP (2.5–3.5), topological polar surface area (TPSA ~90 Ų), and blood-brain barrier permeability using SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.